

Technical Support Center: Synthesis of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde

CAS No.: 328565-20-4

Cat. No.: B2389556

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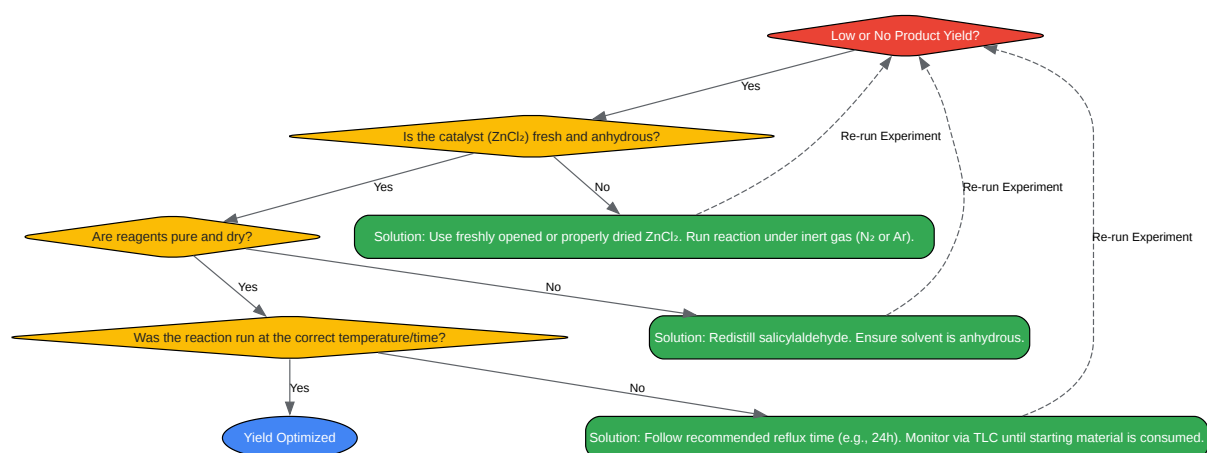
Welcome to the dedicated technical support guide for the synthesis of **5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde**. This resource is designed for researchers and chemists in the pharmaceutical and fine chemical industries. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing this specific Friedel-Crafts alkylation, focusing on the causality behind experimental choices to ensure reproducibility and high yields.

Reaction Overview and Mechanism

The synthesis of **5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde** is achieved through the electrophilic aromatic substitution (specifically, a Friedel-Crafts alkylation) of salicylaldehyde with 2-chlorobenzyl chloride. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂).

The phenolic hydroxyl group of salicylaldehyde is a strong activating group and an ortho, para-director. The aldehyde group is a deactivating group and a meta-director. The incoming electrophile (the 2-chlorobenzyl carbocation or a related polarized complex) is therefore

directed to the position para to the hydroxyl group (C5), which is also meta to the aldehyde. This regioselectivity is a key advantage in this synthesis.[1][2]



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